PCI-34051

Übersicht

Beschreibung

PCI-34051 is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PCI-34051 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

PCI-34051 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: 4-methoxybenzyl chloride and potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

T-cell Lymphomas and Leukemias

- PCI-34051 has shown selective induction of apoptosis in T-cell lymphoma cell lines, with effective concentrations (EC50) ranging from 2.4 to 4 μM. It activates a caspase-dependent pathway involving calcium mobilization and mitochondrial cytochrome c release .

Ovarian Cancer

- In studies involving ovarian cancer cell lines with wild-type p53, this compound exhibited a greater anti-proliferative effect compared to those with mutant p53. The half-maximal inhibitory concentration (IC50) for wild-type cell lines was approximately 9.73 μM . Additionally, when combined with other HDAC inhibitors like ACY-241, it synergistically enhanced apoptosis and suppressed cell migration .

Neuroblastoma

- In xenograft mouse models, this compound demonstrated significant anti-neuroblastoma activity without toxicity. This suggests its potential as a targeted therapy for neuroblastoma patients .

Inflammatory Diseases

Cytokine Secretion Inhibition

- This compound effectively inhibited the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs). The IC50 for IL-1β secretion was found to be approximately 0.6 μM . In rheumatoid arthritis patients' PBMCs, this compound decreased IL-1β secretion by up to 90% .

Peritoneal Fibrosis

- In animal models of high glucose-induced peritoneal fibrosis, this compound improved functional impairments and reduced fibrosis progression by suppressing epithelial-mesenchymal transition (EMT) . The treatment also restored the expression levels of acetylated cortactin, indicating its role in cellular structural integrity.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| T-cell Lymphoma | Induced apoptosis with EC50 values of 2.4–4 μM | Potential therapeutic option for T-cell malignancies |

| Ovarian Cancer | IC50 values for wild-type p53: TOV-21G (9.73 μM), A2780 (28.31 μM) | Targeted therapy for ovarian cancers with wild-type p53 |

| Neuroblastoma | Significant growth inhibition in xenograft models | Safe alternative for neuroblastoma treatment |

| Inflammatory Response | Reduced IL-1β secretion by 80% in stimulated PBMCs | Possible treatment for inflammatory conditions like rheumatoid arthritis |

Wirkmechanismus

The mechanism of action of PCI-34051 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-hydroxy-1-(4-methoxyphenyl)-1H-indole-6-carboxamide: Similar structure with a methoxyphenyl group instead of a methoxybenzyl group.

N-hydroxy-1-(4-methylbenzyl)-1H-indole-6-carboxamide: Similar structure with a methylbenzyl group instead of a methoxybenzyl group.

N-hydroxy-1-(4-chlorobenzyl)-1H-indole-6-carboxamide: Similar structure with a chlorobenzyl group instead of a methoxybenzyl group.

Uniqueness

PCI-34051 is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group can enhance the compound’s solubility and stability, making it a valuable scaffold for drug development and other applications.

Biologische Aktivität

PCI-34051 is a selective inhibitor of histone deacetylase 8 (HDAC8), which has garnered attention for its potential therapeutic applications in cancer and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various cell lines, and implications for clinical use.

This compound exhibits potent inhibition of HDAC8, with an IC50 value of approximately 10 nM , demonstrating over 200-fold selectivity against other HDAC isoforms such as HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10 . The selective inhibition of HDAC8 leads to increased acetylation levels of histones and non-histone proteins, which can alter gene expression profiles associated with cell cycle regulation and apoptosis.

Key Findings:

- HDAC8 Selectivity : this compound selectively inhibits HDAC8 without significantly affecting other isoforms at therapeutic concentrations .

- Apoptotic Induction : In T-cell lymphoma and leukemia cell lines, this compound induces apoptosis through a caspase activation pathway involving PLCγ1 and calcium mobilization from the endoplasmic reticulum .

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of this compound in various cancer types. Its ability to induce apoptosis and inhibit cell proliferation has been particularly noted in hematological malignancies.

Table 1: Efficacy of this compound in Cancer Cell Lines

| Cell Line | Type | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Jurkat | T-cell lymphoma | 2.4 | Caspase activation via PLCγ1 |

| HuT78 | T-cell leukemia | 4 | Calcium mobilization and cytochrome c release |

| MCF7 | Breast cancer | 10 | Inhibition of SMC3 deacetylation |

| A2780 | Ovarian cancer | 9.73 | Induction of apoptosis |

Impact on Gene Expression

This compound has been shown to significantly alter gene expression profiles. In MCF7 cells, treatment with this compound resulted in a dose-dependent increase in the expression of the p21 transcript, a cyclin-dependent kinase inhibitor associated with cell cycle arrest .

Gene Expression Changes:

- Increased p21 Levels : Treatment with this compound led to a significant increase in p21 protein levels, suggesting its role in mediating cell cycle arrest.

- Differential Regulation : Compared to control compounds, this compound regulated more genes (70 genes) at lower doses .

Inhibition of Inflammatory Cytokines

Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects. It inhibits the secretion of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 in stimulated immune cells .

Table 2: Anti-inflammatory Effects of this compound

| Cytokine | IC50 (μM) | Effect |

|---|---|---|

| IL-1β | 1 | Inhibition of active IL-1β processing |

| TNFα | >1 | Reduced secretion in LPS-stimulated cells |

| IL-6 | >1 | Decreased production in inflammatory models |

Case Studies and Clinical Implications

Research has indicated that this compound could be beneficial for treating conditions such as cutaneous T-cell lymphoma and psoriasis due to its dual role as an anticancer and anti-inflammatory agent .

Notable Case Studies:

- Neuroblastoma Growth Inhibition : In vitro studies demonstrated that selective HDAC8 inhibition by this compound significantly reduced neuroblastoma growth compared to pan-HDAC inhibitors .

- Acute Kidney Injury (AKI) : In preclinical models, this compound was effective in mitigating DNA damage associated with cisplatin-induced AKI by promoting DNA repair mechanisms .

Eigenschaften

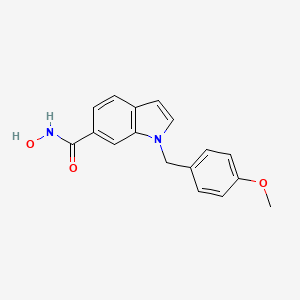

IUPAC Name |

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGHIGYPXNABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647187 | |

| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950762-95-5 | |

| Record name | PCI-34051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCI-34051 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PCI-34051 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PCI-34051 acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8). [, , , , , , ] It exhibits a Ki of 10 nM for HDAC8 and displays over 200-fold selectivity over other HDAC isoforms. [] This selectivity is attributed to its ability to bind to the unique "open" conformation of the HDAC8 binding site. [] By inhibiting HDAC8, this compound prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins. [] This leads to increased acetylation of HDAC8 substrates, ultimately influencing gene expression and cellular processes such as cell growth, apoptosis, and differentiation. [, , , , ] For instance, this compound treatment increased the acetylation of SMC3, a known HDAC8 substrate, and resulted in cell cycle arrest and apoptosis in MCF7 breast cancer cells. []

ANone: The provided excerpts lack details on the material compatibility and stability of this compound under various conditions. Further research and specific studies are needed to fully understand its behavior in different environments and formulate stable drug delivery systems.

A: this compound itself does not possess catalytic properties. It functions as an inhibitor, specifically targeting the enzymatic activity of HDAC8. [, ] Its mechanism of action involves competitive binding to the HDAC8 active site, preventing the enzyme from removing acetyl groups from its substrates. This inhibition leads to downstream effects on gene expression and various cellular processes. [, , ] this compound's primary application lies in its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , ]

A: While the provided research excerpts lack details on specific SAR studies, they highlight that this compound shares a common N-benzylindole core with Tubastatin A, a selective HDAC6/10 inhibitor. [] Researchers have explored hybridizing these structures to develop dihydroxamic acids with enhanced activity against multiple HDAC isoforms, including HDAC6, HDAC8, and HDAC10. [] These findings suggest that modifications to the core structure and substituents of this compound can significantly impact its activity, potency, and selectivity towards different HDAC isoforms. Further research in this area could lead to the development of more potent and selective HDAC inhibitors with improved therapeutic potential.

A: The research excerpts do not provide detailed information regarding the stability and formulation of this compound. Early studies found that while potent and selective for HDAC8, it exhibited poor metabolic stability. [] This highlights the need for further research to understand its stability profile under various conditions, such as pH, temperature, and exposure to light. Developing appropriate formulation strategies, such as the use of excipients, nanoparticles, or other drug delivery systems, might be necessary to improve its stability, solubility, and bioavailability for therapeutic applications.

A: While the provided excerpts do not delve into the comprehensive PK/PD profile of this compound, they mention its use in various in vivo models. [, , , , , , , , , , ] Notably, one study reported that this compound exhibited low brain uptake in both rodent and non-human primate models, suggesting limited penetration across the blood-brain barrier. [] This finding has implications for its potential use in treating CNS disorders.

ANone: Several research papers provide evidence for the in vitro and in vivo efficacy of this compound in various disease models.

- It reduced ear swelling in a mouse model of contact hypersensitivity, indicating anti-inflammatory effects. []

- It suppressed tumor growth in xenograft models of T-cell lymphoma and neuroblastoma. [, ]

- It reduced disease severity in mouse models of rhinoviral infection and rhinovirus-induced exacerbations of asthma. []

- It prevented the progression of peritoneal fibrosis in a mouse model. []

ANone: The provided research excerpts do not specifically address resistance mechanisms to this compound. Further research is needed to investigate potential resistance mechanisms that may arise with prolonged or repeated exposure to this HDAC8 inhibitor. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve its therapeutic efficacy.

ANone: The provided research excerpts primarily focus on the preclinical evaluation of this compound and its potential therapeutic applications. As a result, these excerpts do not contain information regarding its environmental impact, degradation pathways, analytical method validation, quality control measures, immunogenicity, interactions with drug transporters or metabolizing enzymes, biocompatibility, biodegradability, alternatives, recycling strategies, or waste management practices. Further research and comprehensive assessments are needed to address these aspects.

ANone: The research excerpts highlight the use of various tools and resources in studying this compound, including:

- Chemical synthesis: Researchers have successfully synthesized this compound and its analogs. [, , ]

- Cell lines and animal models: Various cancer cell lines and animal models have been utilized to evaluate the efficacy and mechanisms of action of this compound. [, , , , , , , , , , ]

- Molecular biology techniques: Researchers employ techniques like siRNA-mediated gene silencing, Western blotting, immunofluorescence, and quantitative PCR to study the effects of this compound on gene expression, protein levels, and cellular processes. [, , , , , , , ]

- Biochemical assays: Enzyme activity assays are crucial for assessing the inhibitory potency and selectivity of this compound against different HDAC isoforms. [, , , , , ]

- Imaging techniques: Positron emission tomography (PET) has been explored as a tool to study the biodistribution and pharmacokinetics of radiolabeled this compound analogs. []

A: this compound emerged as a promising HDAC8 inhibitor with significant therapeutic potential in the early 21st century. [, ] Its discovery marked a significant milestone in the development of isoform-selective HDAC inhibitors. Subsequent research has unveiled its potential applications in treating a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , ] The development of this compound showcases the potential of targeting specific HDAC isoforms to achieve greater therapeutic efficacy while minimizing potential side effects associated with pan-HDAC inhibitors.

ANone: The research surrounding this compound demonstrates significant cross-disciplinary collaboration, integrating:

- Medicinal Chemistry: Design and synthesis of this compound and its analogs to optimize potency, selectivity, and pharmacological properties. [, , ]

- Biochemistry: Investigating the mechanism of action of this compound, including its interaction with HDAC8 and its impact on downstream signaling pathways. [, , , , , , , ]

- Molecular Biology: Exploring the effects of this compound on gene expression, protein acetylation, and cellular processes. [, , , , , , , ]

- Cell Biology: Studying the impact of this compound on cell growth, differentiation, apoptosis, and other cellular functions in various cell lines. [, , , , ]

- Immunology: Investigating the effects of this compound on immune cell function and its potential in treating inflammatory and autoimmune diseases. [, , , , ]

- Animal Pharmacology: Evaluating the efficacy and safety of this compound in preclinical animal models of various diseases. [, , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.